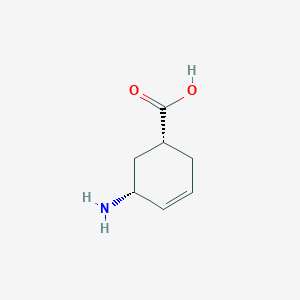

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid

Description

(1R,5R)-5-Aminocyclohex-3-ene-1-carboxylic acid is a chiral cyclohexene derivative featuring both amino (-NH₂) and carboxylic acid (-COOH) functional groups. Its stereochemistry, defined by the (1R,5R) configuration, imparts a distinct three-dimensional structure critical for interactions with biological targets, such as enzymes or receptors. The compound’s molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol (calculated). Its zwitterionic nature (due to proton exchange between -NH₂ and -COOH) influences solubility and bioavailability, making it a candidate for pharmaceutical and biochemical applications .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10)/t5-,6+/m1/s1 |

InChI Key |

QOUDZMWPQSGONB-RITPCOANSA-N |

Isomeric SMILES |

C1C=C[C@@H](C[C@@H]1C(=O)O)N |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid typically involves the asymmetric hydroboration of cyclopentadiene derivatives. One common method includes the hydroboration of 5-substituted cyclopentadienes followed by oxidation to yield the desired compound . The reaction conditions often require the use of specific catalysts and reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of the process is crucial for producing the compound in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead tetraacetate , reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Mechanism of Action

The mechanism by which (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The molecular targets and pathways involved vary based on the compound’s structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Racemic Forms

- rac-(1R,5S)-5-Aminocyclohex-3-ene-1-carboxylic Acid Key Difference: Stereochemical inversion at the 5-position (R→S). Impact: Altered spatial arrangement reduces binding affinity to stereospecific targets. For example, in enzyme inhibition assays, the (1R,5R) form may exhibit higher activity due to optimal hydrogen bonding or steric fit . Molecular Weight: 157.17 g/mol (free base); 230.71 g/mol as the hydrochloride salt .

- rac-(1S,5R)-5-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride Key Difference: Racemic mixture (1:1 enantiomer ratio) and hydrochloride salt form. Impact: Enhanced water solubility due to ionic character but reduced target specificity. The racemic form may require chiral resolution for therapeutic use .

Ring Structure Variations

- (±)-5-Aminocyclohexa-1,3-diene-1-carboxylic Acid Hydrochloride Key Difference: Conjugated diene (cyclohexa-1,3-diene) vs. monoene (cyclohex-3-ene). Impact: Increased ring rigidity and electron delocalization may alter reactivity. The diene structure could reduce metabolic stability due to susceptibility to oxidation. Molecular Formula: C₇H₁₀ClNO₂ (hydrochloride salt); MW: 187.62 g/mol .

Substituent-Modified Analogs

- (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-cyclohexene-1-carboxylic Acid Key Differences: Addition of acetylamino (-NHCOCH₃) and 1-ethylpropoxy (-OCH₂CH₂CH₃) groups. Impact: Increased lipophilicity (logP ~1.5–2.0 estimated) enhances membrane permeability but may reduce renal excretion. The acetyl group protects the amino moiety from rapid deamination, extending half-life . Molecular Formula: C₁₄H₂₄N₂O₄; MW: 284.35 g/mol .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(1R,5R)-5-Aminocyclohex-3-ene-1-carboxylic acid is a cyclic β-amino acid that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound is characterized by its cyclohexene structure and the presence of an amino group, which contribute to its reactivity and interactions with biological targets.

The chemical formula for this compound is . Its structural configuration allows for specific interactions with enzymes and receptors, making it a valuable candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Interaction : The compound has been shown to interact selectively with various enzymes, suggesting potential roles in modulating enzymatic pathways.

- Therapeutic Implications : Preliminary studies indicate that it may have therapeutic potential in treating neurological and metabolic disorders due to its ability to bind to specific biological targets .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that ensure high yields and purity. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological studies and pharmaceutical formulations .

Synthesis Steps:

- Starting Material Preparation : Initial cyclization of precursors to form the cyclohexene structure.

- Functional Group Modification : Introduction of the amino group through selective reactions.

- Purification : Crystallization or chromatography to isolate the desired product.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

1. Enzyme Binding Studies

In vitro studies demonstrated that this compound can modulate enzyme activity, particularly in pathways related to neurotransmitter regulation. Techniques such as surface plasmon resonance (SPR) were employed to determine binding affinities.

2. Antifungal Activity

Similar compounds have shown antifungal properties. For instance, derivatives of cyclic β-amino acids have been reported to exhibit activity against Candida species and other fungal pathogens, indicating a potential application for this compound in antifungal drug development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (1S,2S)-2-Aminocyclohexane-1-carboxylate | Similar cyclohexane structure | Different stereochemistry affecting reactivity |

| Methyl 6-Aminocyclohex-3-enecarboxylate | Contains an additional double bond | Potentially different reactivity due to unsaturation |

| Methyl (1R,2S)-2-Aminocyclohexane-1-carboxylate | Similar core structure | Variations in biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.